molecular formula C8H10O B045693 4-エチルフェノール CAS No. 123-07-9

4-エチルフェノール

カタログ番号: B045693
CAS番号: 123-07-9
分子量: 122.16 g/mol
InChIキー: HXDOZKJGKXYMEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

p-エチルフェノール, 4-ヒドロキシフェニルエタン: は、分子式C₈H₁₀Oの有機化合物です。 この化合物は、キシレノール中に不純物として存在する白色の固体であり、一部の市販フェノール樹脂の製造に使用されます また、4-ビニルフェノールの前駆体でもあります .

2. 製法

合成経路と反応条件:

工業生産方法:

生化学分析

Biochemical Properties

4-Ethylphenol is biosynthesized in two steps from p-coumaric acid . The first step involves decarboxylation to give 4-vinylphenol, catalyzed by the enzyme cinnamate decarboxylase . The second step involves the reduction of 4-vinylphenol to 4-ethylphenol by the enzyme vinyl phenol reductase .

Cellular Effects

Gut-microbiome-derived metabolites, such as 4-Ethylphenol, have been shown to modulate neurological health and function . High blood concentrations of host-modified 4-Ethylphenol, 4-ethylphenol sulfate, are associated with an anxiety phenotype in autistic individuals . Evidence indicates that accumulation of 4-ethylphenol sulfate in the brain of mice affects connectivity between subregions, particularly those linked to anxiety .

Molecular Mechanism

The molecular mechanism of 4-Ethylphenol involves its metabolism by phenolic sulfotransferase enzymes, SULT1A1/2, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney . In germ-free mice colonized with microbiota engineered to produce high concentrations of 4-Ethylphenol, 4-Ethylphenol was undetectable in the serum of these mice, whereas 4-ethylphenol sulfate was abundant, indicating that 4-Ethylphenol metabolism mirrors that of 4-methylphenol .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Ethylphenol could degrade upon hydroxyl radical oxidation under UV light nearly 15 times faster than that under simulated sunlight . Large aqueous secondary organic aerosol yields were observed under both situations . The masses and oxidation states of the secondary organic aerosols continuously increased under simulated sunlight, yet they increased first then decreased quickly under UV light .

Metabolic Pathways

4-Ethylphenol is biosynthesized from p-coumaric acid, an aromatic amino acid, by certain gut microbiota . The metabolic pathway involves two steps: decarboxylation of p-coumaric acid to give 4-vinylphenol, followed by the reduction of 4-vinylphenol to 4-ethylphenol .

Transport and Distribution

Increased intestinal permeability, common in autistic individuals, potentially explains increased flux of 4-Ethylphenol across the gut epithelium and the Blood Brain Barrier .

準備方法

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

化学反応の分析

反応の種類:

    酸化: p-エチルフェノールは、酸化反応を起こしてさまざまな酸化生成物を形成することができます。

    還元: エチルシクロヘキサノールを形成するために還元することができます。

    置換: 求電子置換反応を受けることができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 一般的な還元剤には、水素化リチウムアルミニウムと触媒の存在下での水素ガスがあります。

    置換: 求電子置換反応は、臭素や硝酸などの試薬を使用して行うことができます。

生成される主な生成物:

    酸化: 生成物には、エチルベンゾキノンとエチルヒドロキノンがあります。

    還元: 生成物には、エチルシクロヘキサノールがあります。

    置換: 生成物には、p-エチルフェノールの臭素化または硝化誘導体があります。

4. 科学研究の応用

化学:

生物学:

医学:

産業:

特性

IUPAC Name

4-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOZKJGKXYMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

152399-67-2, 19277-91-9 (hydrochloride salt)
Record name Poly(p-ethylphenol)
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Record name 4-Ethylphenol
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DSSTOX Substance ID

DTXSID4021977
Record name 4-Ethylphenol
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Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless or white solid; Yellows upon exposure to light; [HSDB], Solid, Colourless needle like crystals, powerful, woody phenolic, medicinal, yet rather sweet odour
Record name Phenol, 4-ethyl-
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Record name 4-Ethylphenol
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Record name 4-Ethylphenol
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Record name p-Ethylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

217.9 °C, 218.00 to 219.00 °C. @ 760.00 mm Hg
Record name 4-ETHYLPHENOL
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Record name 4-Ethylphenol
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Flash Point

104 °C, 219 °F (104 °C) (Open Cup)
Record name 4-Ethylphenol
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Record name 4-ETHYLPHENOL
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE, In water, 4.90X10+3 mg/l at 25 °C, slightly soluble in water; soluble in oils, very soluble (in ethanol)
Record name 4-ETHYLPHENOL
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Record name p-Ethylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.011 @ 20 °C
Record name 4-ETHYLPHENOL
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Vapor Pressure

0.03 [mmHg], 0.0372 mm Hg at 25 °C.
Record name 4-Ethylphenol
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Record name 4-ETHYLPHENOL
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Mechanism of Action

THE MIN INHIBITORY CONCN (MIC) OF 4-ETHYLPHENOL AGAINST ESCHERICHIA COLI WAS 695 UG/ML. 4-ETHYLPHENOL CAUSES AN INCR IN THE PERMEABILITY OF THE CELL MEMBRANE TO MOLECULES SMALLER THAN TRICARBOXYLIC ACID CYCLE INTERMEDIATES, RESULTING IN AN APPARENT UNCOUPLING EFFECT.
Record name 4-ETHYLPHENOL
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Color/Form

COLORLESS OR WHITE NEEDLES; TEND TO YELLOW ON EXPOSURE TO LIGHT

CAS No.

123-07-9, 29471-88-3
Record name 4-Ethylphenol
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Record name 4-Ethylphenol
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Record name 4-ethylphenol
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Record name 4-ETHYLPHENOL
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Record name 4-ETHYLPHENOL
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Melting Point

46 °C, 44.00 to 46.00 °C. @ 760.00 mm Hg
Record name 4-ETHYLPHENOL
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Record name 4-Ethylphenol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylphenol
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4-Ethylphenol
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Customer
Q & A

Q1: What sensory characteristics are associated with 4-ethylphenol in wine?

A1: 4-Ethylphenol is primarily associated with undesirable "off-flavors" in wine, often described as "horsy", "barnyard", "smoky", and "medicinal" []. These aromas can significantly impact the sensory perception and consumer acceptance of wine. []

Q2: Does the presence of other compounds in wine affect the perception of 4-ethylphenol?

A3: Yes, research suggests that acetic acid can have a masking effect on the perception of 4-ethylphenol []. This means that the presence of acetic acid might make it more difficult to detect the characteristic off-flavors of 4-ethylphenol.

Q3: Which microorganisms are primarily responsible for the production of 4-ethylphenol in wine?

A4: Yeasts belonging to the genera Dekkera and Brettanomyces are the main culprits behind 4-ethylphenol formation in wine [, , ]. These yeasts possess enzymes that convert hydroxycinnamic acids, naturally present in grapes and wine, into volatile phenols like 4-ethylphenol. [, , ]

Q4: Can other microorganisms contribute to 4-ethylphenol production in wine or similar products?

A5: Yes, although less common, certain strains of Lactic Acid Bacteria (LAB), particularly some Lactobacillus species, have been found to produce 4-ethylphenol from p-coumaric acid [, ]. This production is influenced by sugar concentration and appears more pronounced at lower glucose levels []. Additionally, Lactobacillus pentosus has been identified as a source of 4-ethylphenol in alperujo, a paste generated during olive oil extraction [].

Q5: How do these microorganisms produce 4-ethylphenol?

A6: The production occurs through a two-step enzymatic pathway. First, the enzyme cinnamate decarboxylase (CD) converts p-coumaric acid into 4-vinylphenol. Then, vinylphenol reductase (VR) reduces 4-vinylphenol to 4-ethylphenol [, ].

Q6: Does the fermentation medium influence 4-ethylphenol production by Dekkera/Brettanomyces?

A7: Yes, studies show that the production of 4-ethylphenol by Dekkera bruxellensis varies depending on the fermentation medium []. For instance, higher concentrations of 4-ethylphenol were observed in molasses compared to sugarcane juice when these substrates were used for fermentation.

Q7: Are there strategies to control or prevent 4-ethylphenol formation in wine?

A7: Several approaches are used to mitigate 4-ethylphenol formation:

Q8: What factors influence the efficacy of these control measures?

A8: Factors such as the strain of Dekkera/Brettanomyces, the initial yeast population, the wine's ethanol content, pH, temperature, and nutrient availability can all affect the success of prevention and remediation strategies.

Q9: What is known about the environmental impact and degradation of 4-ethylphenol?

A9: Although widely studied in the context of food and beverage production, the environmental fate and ecotoxicological effects of 4-ethylphenol require further investigation. Research on its degradation pathways in natural environments and its potential impact on ecosystems is needed to develop strategies for responsible waste management and minimize potential negative consequences.

Q10: How is 4-ethylphenol typically measured in wine and other matrices?

A10: Several analytical techniques are used to quantify 4-ethylphenol:

    Q11: What are the challenges in analyzing 4-ethylphenol?

    A11: Accurately quantifying 4-ethylphenol in complex matrices like wine can be challenging due to its low concentration, the presence of interfering compounds, and potential losses during sample preparation. Therefore, robust and validated analytical methods are essential for reliable measurements.

    Q12: Are there any known enzymes involved in the degradation of 4-ethylphenol?

    A12: Yes, several bacterial enzymes are known to participate in 4-ethylphenol degradation:

      Q13: How do the structural features of 4-ethylphenol influence its interaction with these enzymes?

      A15: The presence and position of the ethyl group on the phenol ring play a crucial role in substrate recognition and binding to enzymes like 4EPMH and VAO []. Modifications to this alkyl substituent can significantly affect enzyme kinetics and the stereochemistry of the reaction products.

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